molecular formula C7H6ClNO B13750154 5-Chloro-1-vinyl-2-pyridone CAS No. 22109-28-0

5-Chloro-1-vinyl-2-pyridone

Cat. No.: B13750154
CAS No.: 22109-28-0
M. Wt: 155.58 g/mol
InChI Key: DOKVVXAHHPWUNC-UHFFFAOYSA-N
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Description

5-Chloro-1-vinyl-2-pyridone is a functionalized heterocyclic compound of significant interest in organic synthesis and medicinal chemistry research. This compound features a 2-pyridone scaffold, a privileged structure in drug discovery known for its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets . The specific structure of this compound has been characterized, with studies confirming that the vinyl group and the heterocycle are coplanar, and the vinyl group adopts a trans orientation relative to the carbonyl group . The presence of both a chlorine substituent and a vinyl group on the 2-pyridone core makes this molecule a versatile and multilateral synthon . The chloro group can undergo further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for diversification of the core structure. Meanwhile, the electron-rich vinyl group is a reactive handle for cycloaddition reactions or polymerization, enabling the construction of more complex molecular architectures . As a subclass of 2-pyridones, these derivatives are recognized as important pharmacophores with a broad spectrum of documented biological activities, including antibacterial, antifungal, antiviral, and antitumor properties . Researchers can leverage this scaffold in fragment-based drug design, as a biomolecular mimetic, or as a kinase hinge-binding motif . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22109-28-0

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

5-chloro-1-ethenylpyridin-2-one

InChI

InChI=1S/C7H6ClNO/c1-2-9-5-6(8)3-4-7(9)10/h2-5H,1H2

InChI Key

DOKVVXAHHPWUNC-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=C(C=CC1=O)Cl

Origin of Product

United States

Chemical Transformations and Reaction Mechanisms of 5 Chloro 1 Vinyl 2 Pyridone

Reactivity of the N-Vinyl Moiety

The N-vinyl group is a highly reactive functional group susceptible to a variety of addition and polymerization reactions. Its electronic character, influenced by the adjacent pyridone ring, allows it to participate in stereoselective additions, polymer formation, cycloadditions, and radical functionalization.

The double bond of the N-vinyl moiety is a target for various addition reactions. While specific studies on 5-Chloro-1-vinyl-2-pyridone are not extensively detailed in the literature, the reactivity of analogous N-vinyl systems, such as N-vinylpyrrolidinones and vinylpyridines, provides significant insight into its potential for stereoselective transformations. Asymmetric catalysis, utilizing chiral catalysts, can be employed to control the stereochemical outcome of additions across the vinyl group.

For instance, chiral phosphoric acids have been successfully used to catalyze asymmetric photochemical reactions of vinyl pyridines, suggesting that a similar approach could be applied to this compound. nih.gov These reactions often proceed through a highly organized ternary complex involving the catalyst, the substrate, and the reacting partner, which enables high levels of stereocontrol. nih.gov Similarly, chiral substituted N-vinylpyrrolidinones have been synthesized from L-amino acids and used as ligands to stabilize nanoclusters for catalytic asymmetric oxidations. nih.gov This indicates that the N-vinyl group can be a platform for introducing chirality or can be influenced by existing chiral elements within the molecule or the catalytic system.

Table 1: Examples of Stereoselective Reactions in N-Vinyl Analogs

Reaction TypeN-Vinyl AnalogCatalyst/ReagentKey FindingReference
Asymmetric [2+2] PhotocycloadditionAcyclic Vinyl PyridinesChiral Brønsted Acid (e.g., (R)-TRIP)High enantioselectivity via a chiral ternary complex. nih.gov
Asymmetric DihydroxylationAlkenesPd/Au Nanoparticles stabilized by Chiral Poly-N-vinylpyrrolidinoneHigh enantiomeric selectivities, comparable to Sharpless dihydroxylation. nih.gov
Asymmetric OxidationCycloalkanediolsPd/Au Nanoparticles stabilized by Chiral Poly-N-vinylpyrrolidinoneBulkier substituents on the pyrrolidinone ring led to greater optical yields. nih.gov

The N-vinyl group makes this compound a monomer suitable for polymerization and copolymerization reactions. N-vinyl monomers, particularly N-vinylpyrrolidone (NVP), are known to undergo free-radical polymerization readily. radtech.orgku.ac.aeresearchgate.net This process typically involves an initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to generate radicals that initiate the chain-growth process. ku.ac.aemdpi.com

The reactivity of the vinyl group in this compound is expected to be comparable to other N-vinyl amides. In copolymerization, monomer reactivity ratios determine the composition and sequence distribution of the resulting polymer. ku.ac.aeresearchgate.net For example, studies on NVP copolymerization with monomers like styrene, methacrylates, and maleimides have shown varied reactivity ratios, leading to blocky or alternating copolymer structures depending on the comonomer. ku.ac.ae Advanced techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization have also been applied to N-vinyl monomers to produce well-defined block copolymers with controlled molecular weights. mdpi.comnih.gov

Table 2: Monomer Reactivity Ratios for Copolymerization of N-Vinylpyrrolidone (NVP, M1) with Various Comonomers (M2)

Comonomer (M2)r1 (NVP)r2 (M2)Polymerization SystemReference
Carboxyphenyl maleimide (B117702) (CPMI)0.0280.347AIBN, Dimethylformamide researchgate.net
Styrene (St)~0.045~10.4AIBN, 1,4-dioxane ku.ac.ae
Hydroxypropyl methacrylate (B99206) (HPMA)~0.18~2.2AIBN, 1,4-dioxane ku.ac.ae

The vinyl group is an excellent participant in photocyclization and cycloaddition reactions, which are powerful methods for constructing cyclic and polycyclic systems. The [2+2] photocycloaddition is a common reaction for olefins, leading to the formation of cyclobutane (B1203170) rings. acs.org In the case of N-vinyl pyridone systems, this can occur intermolecularly with another olefin or intramolecularly if another double bond is present in the molecule. nih.govacs.org Asymmetric versions of these reactions can be achieved using chiral catalysts, which pre-organize the substrates to favor the formation of one enantiomer. nih.gov

Diels-Alder, or [4+2] cycloaddition, is another possibility, where the N-vinyl group can act as a dienophile. While the vinyl group itself is not highly activated, its reactivity can be influenced by the pyridone ring. Studies on related pyridone and pyrazinone systems show they can participate in Diels-Alder reactions to form bicyclic adducts. uncw.educhempedia.infocapes.gov.br Furthermore, N-vinyl nitrones, which are structurally related, can undergo [3+2] cycloaddition reactions with dipolarophiles like alkynes and arynes to generate five-membered heterocyclic rings. globethesis.comresearchgate.net

Table 3: Potential Cycloaddition Reactions of the N-Vinyl Moiety

Reaction TypeRole of N-Vinyl GroupReacting PartnerProduct TypeReference
[2+2] PhotocycloadditionOlefinAlkeneCyclobutane derivative nih.govacs.org
[4+2] Diels-Alder CycloadditionDienophileDieneCyclohexene derivative uncw.educapes.gov.br
[3+2] Dipolar CycloadditionDipolarophile (after conversion to a dipole)Alkyne, AlkeneFive-membered heterocycle globethesis.comresearchgate.net

The electron-rich double bond of the N-vinyl group is susceptible to attack by free radicals. This reactivity is the basis for free-radical polymerization but can also be harnessed for specific functionalization. nih.gov The addition of an alkyl or other radical to the vinyl group generates a new radical intermediate centered on the alpha-carbon to the nitrogen. nih.gov This intermediate can then be trapped or participate in subsequent reactions.

Radical vinylation has been demonstrated using vinyl bromides with electron-withdrawing groups to functionalize N-acylpyrrolidines. rsc.org A plausible mechanism involves the radical adding to the double bond, followed by a chain propagation step. youtube.com In more complex systems, the initial radical addition can trigger a cascade of reactions, such as cyclization onto a nearby functional group, enabling the rapid construction of complex molecular scaffolds. rsc.orgnih.gov For example, a vinyl radical formed after initial addition can add to a distal alkene within the same molecule to form a cyclic structure. nih.gov

Reactivity of the 5-Chloro Substituent

The chlorine atom at the 5-position of the pyridone ring is a key site for functionalization via nucleophilic substitution.

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen. uoanbar.edu.iqyoutube.com Halogens at these positions are readily displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com This mechanism typically involves a two-step addition-elimination process where the nucleophile first attacks the carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the halide to restore aromaticity. youtube.com

In this compound, the chlorine is at the 5-position, which is meta to the ring nitrogen. Substitution at the 3- and 5-positions of pyridine is generally much more difficult than at the 2- and 4-positions. youtube.com However, the presence of the carbonyl group at the 2-position provides additional activation. The carbonyl group is strongly electron-withdrawing, which helps to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. The reactivity of chloropyridones towards hydrolysis, for example, is enhanced by structural factors that increase the electrophilicity of the ring. nih.gov Therefore, this compound can undergo SNAr reactions with strong nucleophiles, often requiring elevated temperatures. youtube.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the chloro substituent.

Table 4: Potential Nucleophiles for SNAr of this compound

Nucleophile ClassExample NucleophileExpected ProductReference (for analogous reactions)
AminesPiperidine, Aniline5-Amino-1-vinyl-2-pyridone derivative youtube.comnih.gov
AlkoxidesSodium methoxide5-Methoxy-1-vinyl-2-pyridone youtube.com
ThiolatesSodium thiophenoxide5-(Phenylthio)-1-vinyl-2-pyridone nih.gov
CyanideSodium cyanide5-Cyano-1-vinyl-2-pyridone nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

The chlorine atom at the C-5 position of this compound serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalyst systems can effectively promote these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base to form a biaryl linkage. The reaction is widely used due to the stability and low toxicity of the boronic acid reagents. For substrates like chloropyridines, highly active catalyst systems, often employing electron-rich, bulky phosphine (B1218219) ligands, are required to achieve good yields. The general mechanism involves an oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the boronate species and reductive elimination to yield the product and regenerate the catalyst.

Sonogashira Coupling: To introduce an alkyne substituent at the C-5 position, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. The reaction can often be carried out under mild conditions. The catalytic cycle for the Sonogashira reaction includes oxidative addition of the aryl halide to the palladium(0) center, followed by transmetalation with a copper acetylide intermediate, and subsequent reductive elimination.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl chloride, catalyzed by a nickel or palladium complex. Organozinc compounds are more reactive than their organoboron or organotin counterparts, which can lead to faster reaction times. This method is valued for its high functional group tolerance and its ability to form C-C bonds between various types of hybridized carbon atoms.

A summary of typical conditions for these reactions with related aryl chloride substrates is presented below.

Coupling ReactionTypical CatalystTypical LigandTypical BaseTypical Solvent
Suzuki-MiyauraPd(OAc)2 or Pd2(dba)3Bulky phosphines (e.g., SPhos, XPhos, PCy3)K3PO4, Cs2CO3, K2CO3Dioxane, Toluene, THF (often with water)
SonogashiraPdCl2(PPh3)2 or Pd(PPh3)4 (with CuI co-catalyst)Triphenylphosphine (PPh3)Amines (e.g., Et3N, DIPEA)THF, DMF
NegishiPd(PPh3)4 or NiCl2(dppe)Phosphine ligands (e.g., PPh3, dppe)Not required (organozinc is reactive)THF, Dioxane

Reactivity of the Pyridone Core

The 2-pyridone ring is an electron-rich system that can participate in various reactions, including electrophilic substitution and structural rearrangements.

N-Alkylation and Acylation Reactions at the Pyridone Nitrogen

For the target molecule, this compound, the nitrogen atom is already substituted with a vinyl group. Therefore, typical N-alkylation or N-acylation reactions that start from an N-H pyridone are not directly applicable. The synthesis of N-substituted 2-pyridones often presents a challenge in controlling regioselectivity between N-alkylation and O-alkylation of the ambident pyridone anion. Various methods have been developed to favor the formation of the N-alkylated product, including the use of specific bases, solvents, or catalyst systems. The introduction of the vinyl group to form the parent compound itself is a specialized N-alkylation (N-vinylation) reaction.

Ring-Opening and Rearrangement Reactions

The 2-pyridone ring can undergo ring-opening under certain conditions. For instance, in the presence of simple iron salts and Grignard reagents, 2-pyridone derivatives can react to yield ring-opened Z,E-configured dienoic acid amides. This transformation proceeds through an initial 1,6-addition of the Grignard reagent, followed by a formal ring-opening/cross-coupling process. It is plausible that this compound could undergo a similar reaction, where the Grignard reagent attacks the pyridone core, leading to the cleavage of the heterocyclic ring. Other studies have shown that fused pyridone systems can undergo ring-opening of the fused portion to generate functionalized N-alkenyl-2-pyridones.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving pyridone derivatives is crucial for controlling reaction outcomes and developing new synthetic methods.

Elucidation of Reaction Intermediates (e.g., α-chloro pyridinium (B92312) carbamate)

The elucidation of reaction intermediates provides insight into the stepwise pathway of a chemical transformation. In the context of reactions involving pyridone-like structures, various reactive intermediates have been proposed and identified. For example, in the acid-promoted degradation of certain pharmaceutical compounds containing a pyridine ring, the formation of pyridinium intermediates is a key step. These pyridinium species can be labile and may aggregate or react further to form a complex mixture of products.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of the this compound is fundamentally influenced by the thermodynamic stability of its 2-pyridone core. The 2-pyridone ring exists in a tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. Theoretical and computational studies on the parent molecule provide critical insights into this equilibrium, which dictates the availability of different reactive forms.

In the gas phase, the 2-hydroxypyridine (enol) tautomer is generally favored, with a calculated internal energy difference of approximately 3 kJ/mol. mdpi.com However, the 2-pyridone (keto) form, which is the relevant structure for the title compound, is predominantly favored in polar solvents and the solid state. mdpi.com The kinetic barrier for the intramolecular 1,3-proton shift to interconvert these tautomers in the gas phase is substantial, with a calculated average activation energy of 137.152 kJ/mol. mdpi.comnih.gov In contrast, intermolecular conversion, such as through a mixed dimer, exhibits a significantly lower average barrier height of 30.844 kJ/mol, suggesting that trace amounts of protic substances can facilitate this equilibrium. mdpi.comnih.gov

Table 1: Calculated Thermodynamic and Kinetic Data for 2-Hydroxypyridine/2-Pyridone Tautomerism
ParameterValueConditionNote
ΔE (Internal Energy Difference)~3 kJ/molGas PhaseFavors 2-hydroxypyridine form. mdpi.com
Activation Energy (Intramolecular)137.152 kJ/molGas PhaseFor 1,3-proton shift. mdpi.com
Activation Energy (Intermolecular)30.844 kJ/molGas Phase (Dimer)Lower barrier via dimer intermediate. mdpi.com

The electronic character of the pyridone ring in this compound is modified by the electron-withdrawing nature of the chlorine atom at the 5-position and the N-vinyl group. The chlorine atom deactivates the ring towards electrophilic substitution, while the vinyl group's electronic influence is primarily on the nitrogen atom's nucleophilicity and the potential for polymerization reactions. The reactivity of the N-vinyl group makes the compound a potential monomer for polymerization, a common reaction for N-vinyl lactams.

Computational Chemistry and Theoretical Studies of 5 Chloro 1 Vinyl 2 Pyridone

Electronic Structure and Reactivity Prediction (e.g., Frontier Molecular Orbitals)

The electronic structure of 5-Chloro-1-vinyl-2-pyridone is central to its reactivity. Computational methods, such as DFT using the B3LYP functional with a 6-311G(d,p) basis set, are commonly employed to analyze its molecular orbitals. bhu.ac.inrjptonline.org The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance as they dictate the molecule's behavior in chemical reactions. researchgate.net

The HOMO represents the region of the molecule most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO signifies the region most likely to accept electrons, highlighting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

For this compound, the electron-withdrawing nature of the chlorine atom and the carbonyl group, combined with the conjugated π-system of the pyridone ring and the vinyl group, significantly influences the distribution and energy of these orbitals. The LUMO is expected to be localized over the pyridone ring and the vinyl group, making these sites susceptible to nucleophilic attack. The HOMO would likely be distributed across the π-system.

Molecular Electrostatic Potential (MEP) maps further elucidate reactivity by visualizing the charge distribution. bhu.ac.in In these maps, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. For this molecule, the oxygen atom of the carbonyl group would be a site of negative potential, whereas the hydrogen atoms and the region around the chlorine-bonded carbon would exhibit positive potential.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data based on DFT Calculations of Similar Compounds)
ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical reactivity and kinetic stability
Dipole Moment~4.5 DIndicates overall polarity of the molecule

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry is a key tool for mapping out potential reaction pathways and understanding reaction mechanisms. By calculating the potential energy surface for a given reaction, chemists can identify the most energetically favorable route from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, and products) and first-order saddle points, which correspond to transition states.

For this compound, computational studies could elucidate the mechanisms of reactions such as electrophilic additions to the vinyl group, nucleophilic substitution at the chloro-substituted carbon, or cycloaddition reactions. Transition state theory allows for the calculation of activation energies, which are critical for predicting reaction rates. By analyzing the geometry and vibrational frequencies of a transition state, researchers can gain insight into the specific atomic motions involved in bond-breaking and bond-forming processes. For instance, in a hypothetical polymerization of the vinyl group, calculations would identify the transition state for the addition of a radical or ion to the double bond, providing the activation energy barrier for the propagation step.

Tautomerism and Isomerization Studies of Halogenated Vinyl Pyridones

Pyridones, including this compound, can exist in equilibrium with their tautomeric forms. The primary tautomerism for the core ring is the lactam-lactim equilibrium, where the proton can shift from the nitrogen to the carbonyl oxygen, resulting in the aromatic 5-chloro-1-vinyl-2-hydroxypyridine.

Computational studies have shown that for 2-pyridones, the lactam form is generally favored, but the energy difference is small. wayne.edu The presence of substituents and the solvent environment can shift this equilibrium. nih.gov For chloro-substituted 2-pyridones, the inductive effects of the chlorine atom can modulate the position of the tautomeric equilibrium. nih.gov Gas-phase computational investigations at the BHandHLYP/6-311+G(d,p) level of theory have explored how substituents influence this balance, noting that factors like inductive effects, resonance effects, and medium polarity play significant roles. nih.govrsc.org An increase in medium polarity tends to increase the population of the lactam (pyridone) tautomer. nih.gov

Beyond the ring tautomerism, the vinyl group introduces the possibility of rotational isomers (conformers) depending on its orientation relative to the pyridone ring. Computational geometry optimization can determine the most stable conformer and the energy barriers for rotation around the N-vinyl single bond.

Table 2: Calculated Relative Energies of 2-Pyridone Tautomers (Illustrative)
Tautomer SystemComputational MethodRelative Energy (kcal/mol)Favored Form
2-Pyridone / 2-Hydroxypyridine (B17775)Ab initio-0.32-Pyridone wayne.edu
4-Pyridone / 4-HydroxypyridineAb initio+2.44-Hydroxypyridine wayne.edu

Spectroscopic Property Simulations for Mechanistic Probes

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which can serve as probes for identifying reaction intermediates and characterizing molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. faccts.de By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical spectrum can be generated. Comparing these predicted shifts with experimental data helps confirm the structure and assign peaks. For halogenated compounds, selecting appropriate DFT functionals, such as BHandHLYP, and basis sets is crucial for achieving high accuracy. mdpi.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, yielding a theoretical infrared (IR) spectrum. cardiff.ac.uk These calculations help in the assignment of experimental IR bands to specific vibrational modes, such as the C=O stretch, C=C stretches of the ring and vinyl group, and the C-Cl stretch. For example, DFT studies on related molecules like 2-chloro-5-nitropyridine (B43025) have shown good agreement between simulated and experimental IR spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. rjptonline.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This is particularly useful for understanding the electronic structure and characterizing the π-π* and n-π* transitions within the conjugated system.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)
Vibrational ModePredicted Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
C=O Stretch (Amide I)16751650-1690
Ring C=C/C=N Stretch1580-16101550-1620
Vinyl C=C Stretch16301620-1650
C-Cl Stretch750700-800

Intermolecular Interactions and Self-Assembly Prediction

The non-covalent interactions that this compound can engage in are critical for determining its physical properties in the condensed phase, such as its crystal structure and potential for self-assembly. Computational methods can quantify these weak interactions.

Hydrogen Bonding: Although the lactam form has no traditional hydrogen bond donors, the carbonyl oxygen is a strong hydrogen bond acceptor. The C-H groups on the ring and vinyl substituent can act as weak hydrogen bond donors. Ab initio calculations on the pyridine-water system have quantified C-H---O interaction energies to be in the range of -1.2 to -2.6 kcal/mol, depending on the geometry and the presence of other classical hydrogen bonds. rsc.org

π-π Stacking: The electron-rich pyridone ring can interact with other aromatic systems through π-π stacking. Computational studies of the pyridine (B92270) dimer have found that antiparallel-displaced geometries are the most stable, with interaction energies around -3.0 kcal/mol calculated at the CCSD(T) level. researchgate.net These dispersion-driven interactions are crucial for the packing in molecular crystals.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases.

By modeling these fundamental interactions, computational chemistry can predict how individual molecules of this compound might arrange themselves into larger, ordered structures. While the de novo design of self-assembling materials is complex, understanding the strength and directionality of these intermolecular forces is the first step in predicting whether a molecule will form specific nanostructures like fibrils, sheets, or crystals. nih.govnih.gov

Advanced Chemical Applications and Functionalization of 5 Chloro 1 Vinyl 2 Pyridone Derivatives

Utilization as Synthetic Intermediates for Complex Organic Molecules

The 5-Chloro-1-vinyl-2-pyridone scaffold is a potent synthetic intermediate due to the distinct reactivity of its chloro, vinyl, and pyridone moieties. The chlorine atom at the C5 position is a particularly useful handle for introducing molecular complexity through various cross-coupling reactions. Transition metal-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, provide reliable methods for forming new carbon-carbon bonds at this position.

For instance, in a typical Palladium-catalyzed Heck reaction, the C-Cl bond can be coupled with alkenes to introduce new unsaturated side chains. organic-chemistry.orgyoutube.com This reaction allows for the extension of the molecule's carbon framework, which is a critical step in the synthesis of elaborate structures found in pharmaceuticals and natural products. Similarly, Suzuki coupling with aryl or vinyl boronic acids offers a direct pathway to biaryl or diene structures, respectively. The vinyl group itself is amenable to a range of transformations, including addition reactions and polymerization, further expanding its synthetic utility.

The pyridone ring system also offers sites for functionalization, enabling the synthesis of diverse derivatives. The strategic manipulation of these functional groups makes this compound a valuable precursor for creating libraries of compounds for drug discovery and other applications. frontiersin.orgnih.gov

Table 1: Representative Cross-Coupling Reactions for Functionalization

Reaction TypeCoupling PartnerCatalyst/Conditions (Illustrative)Product Class
Heck Reaction StyrenePd(OAc)₂, PPh₃, Et₃N, 100 °CSubstituted Stilbenes
Suzuki Coupling Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °CPhenyl-substituted pyridones
Stille Coupling Tributyl(vinyl)stannanePdCl₂(PPh₃)₂, LiCl, DMF, 80 °CVinyl-substituted pyridones
Buchwald-Hartwig AnilinePd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 110 °CAmino-substituted pyridones

Role in Materials Science and Polymer Chemistry

The presence of a polymerizable vinyl group makes this compound a significant monomer in materials science.

As a functional monomer, this compound can be used to introduce specific properties into a polymer chain. The polar pyridone ring and the chlorine atom can enhance properties such as thermal stability, chemical resistance, adhesion, and affinity for metals. These characteristics are highly sought after in the development of specialty materials for advanced applications, including coatings, adhesives, and membranes. The reactivity of the chlorine atom can also be exploited for post-polymerization modification, allowing for the grafting of other molecules onto the polymer backbone to create materials with highly specialized functions.

This compound can undergo polymerization through various mechanisms, including free-radical, cationic, or anionic polymerization, to form a homopolymer, poly(this compound). wikipedia.org The properties of this polymer would be dictated by the pendant chloro-pyridone groups.

More significantly, it can be copolymerized with other vinyl monomers like styrene, methyl methacrylate (B99206), or butadiene. wikipedia.orgchemicalbook.com This copolymerization allows for the precise tuning of the final material's properties. For example, incorporating a small amount of this compound into a polystyrene chain could improve its adhesion to surfaces or serve as a reactive site for cross-linking. In the tire industry, terpolymers containing vinylpyridine, styrene, and butadiene are used as latex binders to ensure strong adhesion between rubber and tire cords. wikipedia.orgchemicalbook.cominnospk.com A similar application could be envisioned for polymers derived from this compound, where the pyridone moiety enhances adhesive strength.

Table 2: Potential Properties of Polymers Derived from this compound

Polymer TypePotential MonomersKey Functional GroupPotential Properties & Applications
Homopolymer This compoundChloro-pyridoneHigh thermal stability, chemical resistance, metal adhesion; suitable for specialty coatings.
Copolymer This compound, StyreneChloro-pyridone, PhenylTunable refractive index, improved adhesion over pure polystyrene; films and specialty plastics.
Terpolymer This compound, Butadiene, StyreneChloro-pyridoneEnhanced adhesion to reinforcing fibers, high durability; advanced adhesives, tire-cord binders.

Applications in Catalysis and Ligand Design (e.g., Pyridone-Stabilized Metal Complexes)

The pyridone scaffold is an effective ligand for coordinating with a wide range of transition metals. rsc.orgrsc.org The 2-pyridonate anion, formed by deprotonation, can act as a versatile ligand, and its combination of a nitrogen and an oxygen donor atom allows for chelation, which enhances the stability of the resulting metal complex. rsc.org These pyridone-based ligands have been instrumental in the development of powerful catalysts. rsc.orgresearcher.lifenih.gov

Complexes formed with this compound could be employed in various catalytic transformations. The electronic properties of the ligand, influenced by the electron-withdrawing chlorine atom, can modulate the reactivity of the metal center. nih.govacs.org This modulation is a key principle in ligand design for optimizing catalytic activity and selectivity. nih.gov Pyridone-ligated palladium complexes, for example, have shown high efficacy in C-H activation reactions. researcher.lifeacs.org Similarly, iron and cobalt complexes with pyridonate ligands are active in hydrofunctionalization reactions. rsc.orgnih.gov The ability of the pyridonate ligand to participate directly in bond activation through metal-ligand cooperation is a critical feature that enhances catalytic performance. rsc.org

Development of Chemical Probes and Biosensors for Molecular Interactions

The pyridine-pyridone scaffold has been successfully employed as the core structure for novel fluorescent sensors, particularly for detecting metal ions like Zn²⁺. nih.govresearchgate.net These sensors operate on the principle of chelation-enhanced fluorescence. The pyridine-pyridone moiety acts as both the chelating site for the target ion and as the fluorophore.

Derivatives of this compound could be designed to function as chemical probes. The pyridone core would serve as the recognition and signaling unit. Upon binding to a specific analyte (e.g., a metal cation), the coordination environment changes, leading to a detectable change in the molecule's photophysical properties, such as an increase or decrease in fluorescence intensity (an "ON/OFF" switch) or a shift in the emission wavelength. researchgate.net The vinyl group provides a convenient point of attachment for linking the probe to other molecules or surfaces, while the chlorine atom can be substituted to fine-tune the electronic properties of the fluorophore, potentially improving sensitivity and selectivity. nih.govrsc.orgmdpi.com

Emerging Applications in Agrochemical and Industrial Chemistry

Chlorinated pyridine (B92270) derivatives are a well-established and vital class of intermediates in the agrochemical industry. yufengchemicals.cominnospk.comchempanda.com They form the core structure of numerous herbicides and pesticides. innospk.comnbinno.comnbinno.com The 5-chloro-2-pyridone moiety, in particular, can be considered a key "toxicophore" or a building block for creating biologically active molecules for crop protection. Therefore, this compound represents a valuable precursor for the synthesis of new agrochemical candidates with potentially novel modes of action or improved efficacy.

In industrial chemistry, the applications of vinylpyridines are diverse. They are used in the production of protective coatings, ion-exchange resins, and photographic materials. innospk.comguidechem.comnih.gov Polymers and copolymers derived from this compound could find use in similar areas, offering enhanced performance due to the specific properties imparted by the chloro-pyridone group, such as improved durability and chemical stability.

Future Research Directions and Outlook

Development of Novel and Highly Efficient Synthetic Routes

The future synthesis of 5-Chloro-1-vinyl-2-pyridone will likely focus on methodologies that offer enhanced efficiency, selectivity, and sustainability over classical approaches. While traditional methods for creating N-substituted pyridones exist, emerging strategies promise to streamline production and expand access to this and related compounds. mdpi.com

Future research could prioritize the following:

Direct C-H Vinylation: A highly attractive route would involve the direct vinylation of 5-chloro-2-pyridone. Catalytic methods, potentially employing transition metals like palladium or ruthenium, could enable the direct coupling of the pyridone nitrogen with a vinyl source, such as vinyl acetate (B1210297) or ethylene. nih.govresearchgate.net This approach would be highly atom-economical, reducing the number of synthetic steps and minimizing waste.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including pyridine (B92270) derivatives. ijarsct.co.innih.gov Future work should explore microwave-assisted protocols for both the formation of the 5-chloropyridone core and the subsequent N-vinylation step, potentially in a one-pot process. mdpi.com

Multicomponent Reactions (MCRs): MCRs are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.govrsc.org Designing a convergent MCR that yields the this compound scaffold would represent a significant leap in synthetic efficiency and could be amenable to the rapid generation of analog libraries for property screening. nih.gov

Biocatalytic Approaches: The use of enzymes in synthesis is a cornerstone of green chemistry. ijarsct.co.in Future research could investigate engineered enzymes or whole-cell biocatalysts for the regioselective chlorination of a pyridone precursor or for the N-vinylation step under mild, aqueous conditions, offering a highly sustainable manufacturing route. nbinno.com

Synthetic ApproachPotential AdvantagesKey Research Challenge
Direct C-H VinylationHigh atom economy, reduced step countCatalyst development for selective N-vinylation
Microwave-Assisted SynthesisRapid reaction times, improved yieldsOptimization of reaction conditions for scalability
Multicomponent ReactionsHigh synthetic efficiency, rapid diversificationDesign of a convergent reaction pathway
BiocatalysisMild conditions, high selectivity, sustainabilityIdentification or engineering of suitable enzymes

Exploration of Unprecedented Reactivity Patterns and Selectivities

The unique electronic and steric environment of this compound suggests a rich and largely unexplored reactive landscape. Future research will be directed at understanding and harnessing its distinct reactivity.

Cycloaddition Reactions: The electron-deficient vinyl group, influenced by the pyridone ring, is an ideal candidate for various cycloaddition reactions. youtube.comyoutube.com Its potential as a dienophile in Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions with dipoles like nitrones or azides could provide rapid access to complex, nitrogen-containing polycyclic structures. nih.govresearchgate.net The stereoselectivity of these transformations will be a key area of investigation.

Polymerization and Copolymerization: The vinyl group makes this compound a valuable monomer. Future studies will likely explore its homopolymerization and its copolymerization with other vinyl monomers using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com This would allow for the synthesis of polymers with precisely defined architectures and functionalities, where the chloropyridone unit can be used to tune properties such as thermal stability, solubility, and refractive index.

Cross-Coupling Reactions: The chlorine atom on the pyridone ring serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This would enable the post-polymerization modification of polymers containing this monomer or the synthesis of more complex small molecules by linking the pyridone core to other aromatic or aliphatic fragments.

Electrophilic Activation: The conjugated system of the vinyl pyridone is susceptible to electrophilic attack. Understanding its reactivity towards various electrophiles could lead to novel functionalization strategies, creating a platform for diverse molecular architectures. The regioselectivity of such additions (e.g., 1,6- vs. 1,8-addition) will be a subject of detailed mechanistic and computational studies. bohrium.com

Advanced Computational Modeling for Structure-Property Relationships and Predictive Design

To accelerate the discovery and application of this compound and its derivatives, advanced computational modeling will be indispensable.

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the molecule's electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential. bg.ac.rsnih.gov This information is crucial for predicting its reactivity in cycloaddition and electrophilic addition reactions, understanding its coordination properties with metals, and rationalizing its spectroscopic characteristics. researchgate.net Computational studies can elucidate reaction mechanisms and predict the stability of intermediates and transition states, guiding the design of more efficient synthetic protocols. bg.ac.rs

Predictive Modeling for Polymer Properties: For its application in materials science, machine learning and quantitative structure-property relationship (QSPR) models can be developed. acs.org By training algorithms on datasets of related vinyl polymers, it will be possible to predict the properties of polymers derived from this compound, such as glass transition temperature (Tg), thermal stability, and optical properties. This predictive capability can guide the design of new monomers for specific applications, reducing the need for extensive trial-and-error experimentation. specchemonline.comnexocode.com

Generative Models for Novel Derivatives: The integration of generative artificial intelligence (AI) with predictive modeling can further accelerate innovation. acs.org AI models could be trained to design novel pyridone derivatives with tailored properties by exploring the vast chemical space around the core structure, suggesting new substitution patterns for synthesis and testing. nih.gov

Sustainable Synthesis and Application Development in a Circular Economy Context

Aligning the chemistry of this compound with the principles of green chemistry and the circular economy is a critical future direction. nih.govmdpi.com This involves a holistic approach to the molecule's lifecycle, from its synthesis to its end-of-life. nih.gov

Green Synthetic Routes: As mentioned, future synthetic methods will emphasize sustainability by using renewable feedstocks, employing catalytic rather than stoichiometric reagents, minimizing energy consumption through methods like microwave synthesis, and using environmentally benign solvents. ttconsultants.com

Design for Recyclability and Degradability: When used as a monomer in polymers, a key research goal will be to design for circularity. This could involve creating polymers that are chemically recyclable back to the monomer or designing biodegradable polymers by incorporating cleavable linkages into the polymer backbone. The specialty chemicals industry is increasingly adopting such circular economy strategies to minimize waste and enhance resource efficiency. dkshdiscover.comresearchgate.net

Applications in Sustainable Technologies: Research should focus on applications that contribute to sustainability goals. For instance, polymers derived from this compound could be investigated for use in more efficient electronic devices, as components in advanced coatings that extend product lifespans, or in membranes for water purification.

By pursuing these integrated research directions, the scientific community can fully elucidate the fundamental chemistry and unlock the application potential of this compound, paving the way for its use in next-generation materials and sustainable chemical processes.

Q & A

Q. How can environmental hazards of this compound be systematically assessed during preclinical development?

  • Methodology :
  • Ecotoxicity Assays : Perform OECD guideline tests (e.g., Daphnia magna acute toxicity) .
  • Degradation Studies : Expose the compound to UV light or microbial consortia, analyzing breakdown products via LC-MS.
  • Regulatory Alignment : Follow PRTR (Pollutant Release and Transfer Register) frameworks for reporting environmental risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.